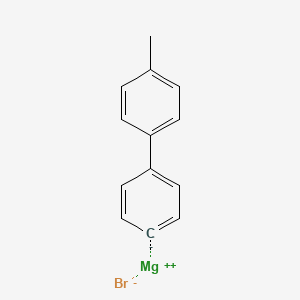
4-(4-Methylphenyl)phenylmagnesium bromide, 0.25M 2-MeTHF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylphenyl)phenylmagnesium bromide, 0.25M in 2-methyltetrahydrofuran (2-MeTHF), is a Grignard reagent. Grignard reagents are organomagnesium compounds that are widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is used as a reagent in various chemical reactions due to its ability to act as a nucleophile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-Methylphenyl)phenylmagnesium bromide involves the reaction of 4-bromo-4’-methylbiphenyl with magnesium in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but generally takes a few hours to complete.
Catalysts: No additional catalysts are typically required for this reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Methylphenyl)phenylmagnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Industrial reactors are used to handle larger volumes of reactants.
Automation: The process is often automated to ensure consistent quality and yield.
Purification: The product is purified to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methylphenyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution reactions: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, and esters are common reagents that react with 4-(4-Methylphenyl)phenylmagnesium bromide.
Solvents: 2-methyltetrahydrofuran is commonly used as the solvent.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Alcohols: The primary products of nucleophilic addition reactions with carbonyl compounds are alcohols.
Substituted biphenyls: Substitution reactions yield various substituted biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylphenyl)phenylmagnesium bromide is used in various scientific research applications, including:
Organic synthesis: It is used to synthesize complex organic molecules by forming carbon-carbon bonds.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Agrochemicals: It is used in the production of agrochemical compounds.
Material science: It is used in the synthesis of materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of 4-(4-Methylphenyl)phenylmagnesium bromide involves its role as a nucleophile. The compound donates an electron pair to an electrophile, forming a new carbon-carbon bond. The molecular targets and pathways involved include:
Carbonyl compounds: The compound reacts with the carbonyl group of aldehydes, ketones, and esters.
Electrophiles: It can react with various electrophiles in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
4-(4-Methylphenyl)phenylmagnesium bromide can be compared with other similar Grignard reagents, such as:
4-Fluoro-2-methylphenylmagnesium bromide: Similar in structure but contains a fluorine atom instead of a methyl group.
Phenylmagnesium bromide: A simpler Grignard reagent without the additional phenyl and methyl groups.
4-Methoxyphenylmagnesium bromide: Contains a methoxy group instead of a methyl group.
These similar compounds have different reactivities and selectivities, making 4-(4-Methylphenyl)phenylmagnesium bromide unique in its applications and properties.
Eigenschaften
Molekularformel |
C13H11BrMg |
|---|---|
Molekulargewicht |
271.44 g/mol |
IUPAC-Name |
magnesium;1-methyl-4-phenylbenzene;bromide |
InChI |
InChI=1S/C13H11.BrH.Mg/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h3-10H,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
VNSHMOAWWCYZIS-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




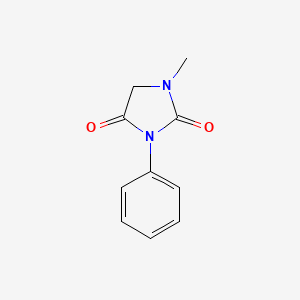


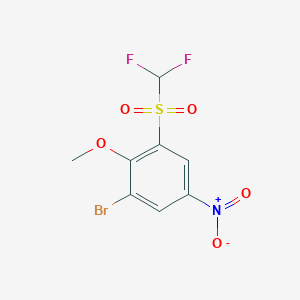


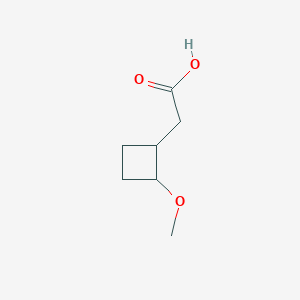

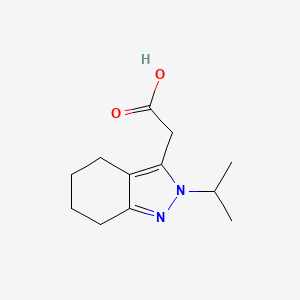
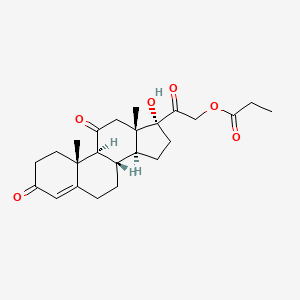
![sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13428040.png)

